molecular formula C11H16O2S B8622571 4-(Benzenesulfinyl)-3-methylbutan-1-ol CAS No. 88408-81-5

4-(Benzenesulfinyl)-3-methylbutan-1-ol

Cat. No. B8622571
Key on ui cas rn: 88408-81-5
M. Wt: 212.31 g/mol
InChI Key: UWABZYICRVVYNK-UHFFFAOYSA-N
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Patent
US04603208

Procedure details

1.96 g of 4-phenylthio-3-methyl-1-butanol were dissolved in 100 ml of methanol, a solution of 2.57 g of sodium metaperiodate in 50 ml of water added, and the mixture stirred at room temperature overnight. Then, an aqueous solution of sodium chloride was added, the resulting mixture extracted with diethyl ether, the ether layer washed with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the ether distilled off. There was obtained a slightly yellow liquid. This was purified by silica gel column chromatography (developing solvent: methylene chloride-ethyl acetate) to give 1.60 g of a colorless to slightly yellow liquid. The characteristic signals of this substance on its 1H-NMR spectrum were as follows:
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][CH:9]([CH3:13])[CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I([O-])(=O)(=O)=[O:15].[Na+].[Cl-].[Na+]>CO.O>[C:1]1([S:7]([CH2:8][CH:9]([CH3:13])[CH2:10][CH2:11][OH:12])=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCC(CCO)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.57 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with diethyl ether
WASH
Type
WASH
Details
the ether layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ether distilled off
CUSTOM
Type
CUSTOM
Details
There was obtained a slightly yellow liquid
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography (developing solvent: methylene chloride-ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give 1.60 g of a colorless to slightly yellow liquid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)CC(CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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